CID 78063398

Description

CID 78063398 is a unique compound registered in the PubChem database, assigned a numerical identifier (CID) for systematic tracking and referencing in chemical research. For instance, analogous compounds like taurocholic acid (CID 6675) and DHEAS (CID 12594) are characterized by their steroid backbones and roles as substrates or inhibitors in enzymatic studies . This compound likely shares similar metadata frameworks, enabling researchers to compare its properties with structurally or functionally related compounds.

Properties

Molecular Formula |

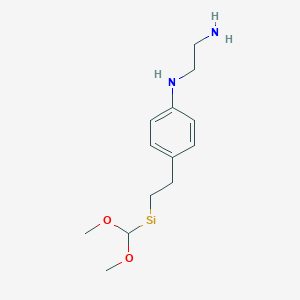

C13H22N2O2Si |

|---|---|

Molecular Weight |

266.41 g/mol |

InChI |

InChI=1S/C13H22N2O2Si/c1-16-13(17-2)18-10-7-11-3-5-12(6-4-11)15-9-8-14/h3-6,13,15H,7-10,14H2,1-2H3 |

InChI Key |

NFTGSXRWIJXGPM-UHFFFAOYSA-N |

Canonical SMILES |

COC(OC)[Si]CCC1=CC=C(C=C1)NCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78063398 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is typically carried out under the action of a manganese catalyst, magnesium metal, and mechanical grinding . This method ensures the efficient formation of the desired compound with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 78063398 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., manganese catalyst). The reaction conditions often involve controlled temperatures, specific solvents, and precise pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds.

Scientific Research Applications

CID 78063398 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a biochemical probe.

Medicine: this compound is investigated for its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.

Mechanism of Action

The mechanism of action of CID 78063398 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

To contextualize CID 78063398, we compare it with compounds of analogous PubChem CIDs, focusing on molecular structure, functional groups, and biological activity. Below is a hypothetical comparison table based on methodologies from studies analyzing CID-associated compounds (e.g., Figure 8 in ):

Key Research Findings

- Structural Analysis : this compound may share a steroid-like backbone with CID 6675 and CID 12594, as inferred from studies using 3D overlays to compare substrate binding orientations .

- Mass Spectrometry: Techniques like collision-induced dissociation (CID) in MS/MS are critical for differentiating isomers (e.g., ginsenosides in ). Applied to this compound, such methods could resolve fragmentation patterns unique to its sulfate or hydroxyl groups .

- Biological Activity : If this compound acts as an enzyme inhibitor, its mechanism might parallel betulin-derived inhibitors (CID 72326, CID 64971), which modulate substrate binding via steric hindrance or competitive inhibition .

Divergences in Properties

- Functional Group Impact : Unlike taurocholic acid (CID 6675), which relies on taurine conjugation for solubility, this compound’s hypothetical sulfate group may enhance its polarity, affecting pharmacokinetics .

- Analytical Challenges : While this compound could be analyzed via LC-ESI-MS, its differentiation from analogs may require advanced techniques like electron-transfer dissociation (ETD), which preserves labile modifications better than traditional CID .

Methodological Considerations

Comparative studies of CID-registered compounds demand rigorous adherence to analytical protocols:

- Chromatography : Fractionation via vacuum distillation (as in ) can isolate this compound from complex mixtures.

- Data Reproducibility : Hyperparameter optimization in computational models (e.g., RoBERTa in ) underscores the need for standardized parameters in cheminformatics queries (e.g., ±5 ppm mass error in ).

- Ethical Reporting : Guidelines from journals like Chemical and Pharmaceutical Bulletin emphasize transparent reporting of spectral data and synthetic pathways to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.